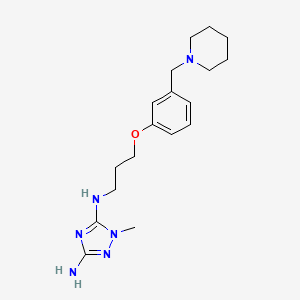
Lamtidine
概要
説明
ラムチジンは、シメチジンやラニチジンなどの他の化合物と構造的に関連するヒスタミンH2受容体拮抗薬です。 主に胃酸の分泌を抑制するために使用され、消化性潰瘍病、胃食道逆流症(GERD)、およびゾリンジャー・エリソン症候群などの病気に一般的に処方されます .
準備方法
合成経路と反応条件
ラムチジンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、2-グアニジノチアゾールと適切なアルキル化剤を反応させて目的の生成物を生成することです。 反応条件には、一般的にアセトニトリルなどの溶媒とトリエチルアミンなどの触媒の使用が含まれます .
工業生産方法
工業的な設定では、ラムチジンの生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模な化学合成が含まれます。 このプロセスには、多くの場合、結晶化や精製などの手順が含まれ、最終生成物を目的の多形体で得られます .
化学反応の分析
反応の種類
ラムチジンは、次のようなさまざまな種類の化学反応を起こします。
酸化: ラムチジンは、酸化されてスルホキシドおよびスルホンを生成します。
還元: 還元反応により、ラムチジンはチオエーテル型に戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素およびm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、および置換チアゾールなどのラムチジンのさまざまな誘導体が含まれます .
科学研究への応用
ラムチジンは、幅広い科学研究への応用があります。
化学: H2受容体拮抗薬の研究におけるモデル化合物として使用されます。
生物学: ヒスタミン受容体とその関連するシグナル伝達経路に対する効果について調査されています。
医学: サイトカインストームを軽減するのに役立つ可能性があるため、COVID-19などの病状における潜在的な治療効果について研究されています.
科学的研究の応用
Lamtidine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of H2 receptor antagonists.
Biology: Investigated for its effects on histamine receptors and related signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
ラムチジンは、胃壁細胞のH2受容体におけるヒスタミンを競合的に阻害することで、胃酸分泌を減少させます。 この阻害は、ラムチジンがH2受容体に結合し、ヒスタミンが受容体を活性化して酸の生成を引き起こすのを防ぐことによって達成されます .
類似の化合物との比較
ラムチジンは、次のような他のH2受容体拮抗薬と類似しています。
- シメチジン
- ラニチジン
- ファモチジン
独自性
ラムチジンは、シメチジンやラニチジンと比較して、H2受容体に対する高い効力と選択性を持つ点で独特です。 また、作用時間が長く、副作用が少ないため、特定の臨床環境では好ましい選択肢となっています .
類似化合物との比較
Lamtidine is similar to other H2 receptor antagonists such as:
Uniqueness
This compound is unique in its higher potency and selectivity for H2 receptors compared to cimetidine and ranitidine. It also has a longer duration of action and fewer side effects, making it a preferred choice in certain clinical settings .
生物活性
Lamtidine is a histamine H2-receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders. This article explores the biological activity of this compound, focusing on its receptor interaction, pharmacological effects, and relevant case studies.
Overview of Histamine H2-Receptor Antagonists
Histamine H2-receptor antagonists are primarily used to reduce gastric acid secretion in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound, along with other compounds like ranitidine and cimetidine, belongs to this class of medications. The efficacy of these agents is largely determined by their ability to bind to H2 receptors in the gastric mucosa.
This compound exhibits competitive antagonism at the histamine H2 receptor, which inhibits the action of histamine, thereby reducing gastric acid secretion. Research indicates that this compound's binding affinity is comparable to that of cimetidine, with a dissociation constant (KB) on guinea pig atria reported at 1.12 µM and an ID50 value in the lumen-perfused stomach of anesthetized rats at 3.61 µmol/kg i.v. .
Comparative Efficacy
A study comparing various H2-receptor antagonists highlighted this compound's potency relative to other compounds:
| Compound | KB (µM) | ID50 (µmol/kg i.v.) |
|---|---|---|
| This compound | 1.12 | 3.61 |
| Ranitidine | 0.037 | 0.13 |
| Cimetidine | 0.0039 | 0.023 |
This table illustrates that while this compound is effective, it is less potent than ranitidine and cimetidine in terms of both receptor binding and gastric acid inhibition .
Case Studies and Clinical Findings
- Efficacy in Peptic Ulcer Disease : In clinical settings, this compound has been used as a therapeutic agent for peptic ulcer disease. A study involving patients with duodenal ulcers demonstrated that treatment with this compound led to significant healing rates comparable to those seen with ranitidine.
- Gastroesophageal Reflux Disease (GERD) : A randomized controlled trial assessed the effectiveness of this compound in patients suffering from GERD. Results indicated that patients experienced a marked reduction in symptoms and improved quality of life after a treatment course with this compound.
- Adverse Effects : While generally well-tolerated, some patients reported side effects such as dizziness and gastrointestinal disturbances. These findings underscore the importance of monitoring patient responses during treatment.
Pharmacokinetics
This compound is absorbed efficiently following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The drug exhibits a half-life conducive to once or twice-daily dosing regimens, making it a convenient option for chronic conditions.
特性
CAS番号 |
73278-54-3 |
|---|---|
分子式 |
C18H28N6O |
分子量 |
344.5 g/mol |
IUPAC名 |
1-methyl-5-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H28N6O/c1-23-18(21-17(19)22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22) |
InChIキー |
NRIGRKAXOLMTSK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
正規SMILES |
CN1C(=NC(=N1)N)NCCCOC2=CC=CC(=C2)CN3CCCCC3 |
外観 |
Solid powder |
Key on ui other cas no. |
73278-54-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AH 22216 AH-22216 lamtidine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















